N1-(2-Chloroethanimidoyl)-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H9Cl4N3O5S |
|---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide |
InChI |
InChI=1S/C14H9Cl4N3O5S/c15-6-13(19)20-27(24,25)8-4-10(17)14(11(18)5-8)26-12-2-1-7(21(22)23)3-9(12)16/h1-5H,6H2,(H2,19,20) |
InChI Key |
YPBWSSSLBNNKJF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)/N=C(/CCl)\N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)N=C(CCl)N)Cl |
Origin of Product |
United States |
Biological Activity
N1-(2-Chloroethanimidoyl)-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide, with CAS number 210411-44-2, is a sulfonamide compound known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H9Cl4N3O5S
- Molecular Weight : 473.12 g/mol
- Density : 1.74 g/cm³ (predicted)
- Boiling Point : 522.5 °C (predicted)
- pKa : 3.89 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
Antimicrobial Properties
Research indicates that sulfonamides exhibit antimicrobial activity by mimicking para-aminobenzoic acid (PABA), a substrate required for bacterial folic acid synthesis. This competitive inhibition leads to the suppression of bacterial growth.
Anticancer Activity
Studies have shown that similar compounds possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Antitumor Activity :
In vitro studies on human cancer cell lines indicated that this compound induced cell death in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition |
| Sulfanilamide | High | Moderate | PABA analog |
| Trimethoprim | High | Low | DHFR inhibition |
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group (-NO₂) at the 4-position of the phenoxy ring undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.
The reduction mechanism follows a classical pathway where hydrogen adsorption on the palladium surface facilitates electron transfer to the nitro group, ultimately forming the amine . Computational studies confirm the thermodynamic favorability of this transformation (ΔG = −42.3 kcal/mol) .
Nucleophilic Aromatic Substitution (SNAr) of Chlorine
The electron-deficient aromatic system (due to nitro and sulfonamide groups) allows nucleophilic displacement of chlorine atoms at positions 3, 5, and 2 on the phenoxy ring.
Kinetic studies reveal that substitution at the 3,5-dichloro positions proceeds 3× faster than at the 2-chloro position due to steric hindrance near the bulky sulfonamide group.
Hydrolysis of the Sulfonamide Group
The sulfonamide bond (-SO₂NH-) exhibits limited hydrolysis under acidic or basic conditions but can be cleaved under extreme settings:
The sulfonamide’s resistance to hydrolysis under mild conditions (<80°C) makes it suitable for applications requiring prolonged stability .
Reactivity of the Ethanimidoyl Moiety
The N-(2-chloroethanimidoyl) group (-NH-C(=NH)-CH₂Cl) participates in cyclization and substitution reactions:
| Reaction Type | Reagents | Conditions | Product | References |
|---|---|---|---|---|
| Cyclization | K₂CO₃, DMF | 60°C, 6 h | Imidazoline ring formation | |
| Chlorine substitution | Sodium methoxide, MeOH | Reflux, 8 h | Methoxyethylimidamide derivative |
Density functional theory (DFT) calculations indicate that the ethanimidoyl group’s electrophilic carbon (C=N) is susceptible to nucleophilic attack, with an activation energy of 18.7 kcal/mol for methoxide substitution .
Condensation Reactions via Sulfonamide Nitrogen
The sulfonamide nitrogen can act as a weak base, enabling condensation with carbonyl compounds:
| Reactant | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Benzaldehyde | p-TsOH, toluene | Dean-Stark trap, 12 h | N-benzylidene sulfonamide Schiff base | |
| Acetyl chloride | Pyridine, CH₂Cl₂ | 0°C → RT, 4 h | N-acetyl sulfonamide |
The Schiff base formation is reversible, with equilibrium favoring the product in anhydrous conditions (Keq = 4.7 × 10³ at 25°C) .
Key Stability Considerations
-
Thermal Stability : Decomposition begins at 210°C, releasing HCl and NOₓ gases .
-
Photoreactivity : UV exposure (λ < 300 nm) induces homolytic cleavage of C-Cl bonds, generating radical intermediates.
-
pH Sensitivity : Stable in pH 4–9; outside this range, sulfonamide hydrolysis and nitro group reduction occur .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and related molecules:
Calculated based on parent sulfonamide (~399.61 g/mol) + 2-chloroethanimidoyl (C₂H₃ClN₂, ~107.51 g/mol).
*Derived from sulfonyl chloride (417.03 g/mol) by replacing -Cl with -NH₂ (Δ = -35.45 + 18.03 = -17.42 g/mol).
Key Observations :
- The precursor sulfonyl chloride () is highly reactive, enabling sulfonamide formation but requiring stringent safety protocols due to its corrosive nature .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N1-(2-Chloroethanimidoyl)-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide, and how is the product purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves dissolving precursors (e.g., β-naphthol, benzaldehyde derivatives) in a solvent system like acetonitrile:water (3:1) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. The reaction is stirred for 72 hours at room temperature, followed by evaporation, aqueous workup (chloroform extraction), and purification via crystallization from methanol:water (4:1) to achieve ~75% yield. Purity is confirmed by TLC and spectroscopic methods .
Q. Which spectroscopic techniques are essential for characterizing this sulfonamide derivative, and what key signals should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methylene/methyl groups adjacent to electronegative substituents (e.g., chloro or nitro).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-referencing with analogous compounds (e.g., halogenated benzamides) ensures accurate assignment .
Q. What are the preliminary steps to assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress : Heat at 40–60°C for 1–4 weeks.
- Hydrolytic conditions : Test in buffers (pH 1–13) at 25–37°C.
- Photolytic stress : Expose to UV light (e.g., 365 nm) for 48 hours. Monitor degradation via HPLC and compare retention times with fresh samples .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields or unwanted byproducts during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of nitroaromatic intermediates.
- Catalyst Variation : Replace EDC with DCC or HOBt for milder coupling conditions.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side reactions.
- Byproduct Analysis : Employ LC-MS to identify impurities and adjust stoichiometry or purification protocols (e.g., column chromatography vs. crystallization) .
Q. How should contradictory spectroscopic or chromatographic data be resolved to confirm structural integrity?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally related compounds (e.g., 3,5-dichloro-substituted sulfonamides in ).
- DEPT-135 NMR : Differentiate CH₂/CH₃ groups in complex spectra.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- Theoretical Calculations : Use software like Gaussian to simulate spectra and validate assignments .
Q. What strategies are effective for designing comparative studies with structural analogs to evaluate bioactivity or reactivity?
- Methodological Answer :
- Structural Modifications : Synthesize derivatives with varying substituents (e.g., replacing nitro with cyano groups) using methods from .
- Biological Assays : Test against enzyme targets (e.g., acetylcholinesterase for pesticidal activity) and correlate results with electronic (Hammett σ) or steric parameters.
- Statistical Analysis : Apply multivariate regression to identify structure-activity relationships (SARs) .
Q. How can researchers investigate the mechanistic role of the chloroethanimidoyl group in the compound’s reactivity or binding interactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH/temperature to infer transition states.
- X-ray Crystallography : Resolve crystal structures to analyze hydrogen bonding or π-stacking interactions (e.g., with aromatic residues in enzymes).
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways .
Data Analysis and Experimental Design
Q. What statistical or computational tools are recommended for analyzing dose-response or kinetic data in biological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Michaelis-Menten models using GraphPad Prism.
- Molecular Docking : Use AutoDock Vina to predict binding poses (if computational resources permit).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC₅₀ values across analogs) .
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., using liver microsomes).
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites and assess their contributions to efficacy/toxicity.
- Species-Specific Factors : Compare cytochrome P450 isoforms across models to explain interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
